molecular formula C18H21FN4OS B2919831 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2097867-93-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2919831
CAS No.: 2097867-93-9
M. Wt: 360.45
InChI Key: ZAXZNBGZEJKFFD-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, a dimethylamino group, and a fluorophenyl sulfanyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazoline Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions are employed to form the quinazoline ring.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced to the quinazoline core.

    Attachment of the Fluorophenyl Sulfanyl Group: The final step involves the reaction of the intermediate with 4-fluorothiophenol under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the sulfanyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Quinazoline Derivatives: From reduction reactions.

    Substituted Quinazoline Derivatives: From substitution reactions.

Scientific Research Applications

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl sulfanyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-bromophenyl)sulfanyl]acetamide

Comparison: Compared to its analogs, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. Its molecular formula is C20H26N4OC_{20}H_{26}N_{4}O with a molecular weight of approximately 338.4 g/mol. The presence of a dimethylamino group enhances its reactivity and potential interactions with biological targets, while the fluorophenylsulfanyl moiety may contribute to its bioactivity by improving binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structures possess notable antimicrobial properties. The sulfonamide group in related compounds has been shown to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. Preliminary studies suggest that this compound may exhibit similar antibacterial effects, making it a candidate for further investigation in antibacterial therapies .

Anticancer Potential

The tetrahydroquinazoline scaffold has been associated with anticancer activity in various studies. Compounds derived from this structure have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

Some derivatives of tetrahydroquinazoline compounds have shown promise in neuroprotection. They may influence neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage . This aspect opens avenues for research into neurodegenerative diseases where oxidative stress plays a critical role.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors (e.g., CB2 receptors) influencing cellular signaling pathways that regulate inflammation and pain .
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study 1 : A derivative with a similar structure was evaluated for its anticancer properties and showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value of 12 µM .
  • Study 2 : A compound featuring the tetrahydroquinazoline core demonstrated antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4OS/c1-23(2)18-20-10-12-9-14(5-8-16(12)22-18)21-17(24)11-25-15-6-3-13(19)4-7-15/h3-4,6-7,10,14H,5,8-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXZNBGZEJKFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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